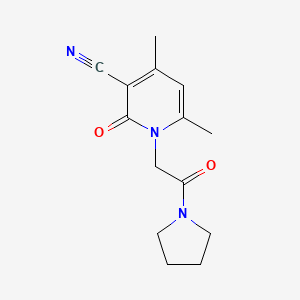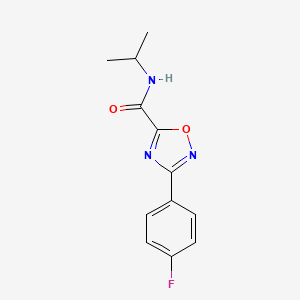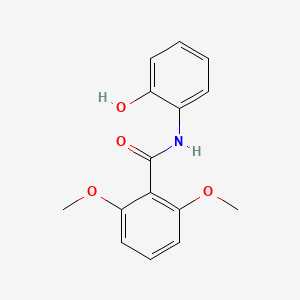![molecular formula C24H22FNOS B5298943 6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in various fields of research. In
Aplicaciones Científicas De Investigación
6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to specific cellular components, making it a useful tool for studying cellular processes.
Another area of research involves the use of this compound as a potential therapeutic agent. Studies have shown that it has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to work by binding to specific cellular components and altering their function. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to have low toxicity in vitro, making it a safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments is its fluorescent properties. This compound can be used as a fluorescent probe to study cellular structures and processes. Additionally, it has low toxicity in vitro, making it a safe compound to use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the behavior of natural compounds in vivo. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine its efficacy and safety in vivo.
Another area of research involves the development of new fluorescent probes based on the structure of this compound. Researchers are working to modify the structure of this compound to improve its selectivity and sensitivity for specific cellular components.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its unique structure and fluorescent properties make it a promising candidate for use as a fluorescent probe and a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with phenylthioacetic acid and 1,1'-carbonyldiimidazole in the presence of a fluorinating agent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Propiedades
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNOS/c1-17-12-13-19-16-20(25)14-15-22(19)26(17)24(27)23(18-8-4-2-5-9-18)28-21-10-6-3-7-11-21/h2-11,14-17,23H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOFDDXZSDBZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)


![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)